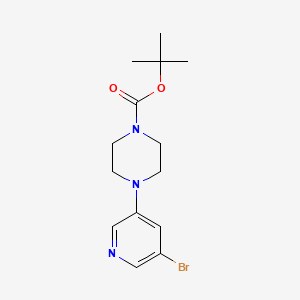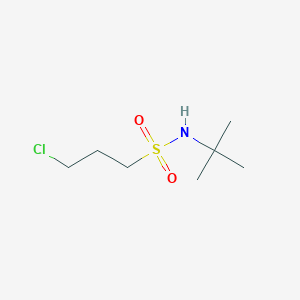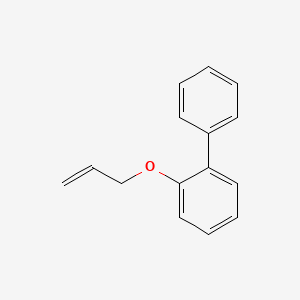
2-(Butylsulfanyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Benzaldehyde can undergo various chemical reactions. For instance, it can be converted to benzoin using a catalyst . It can also be oxidized to benzil . In another reaction, benzaldehyde can be reduced to benzyl alcohol .
Physical And Chemical Properties Analysis
Benzaldehyde is a colorless to yellow liquid with the odor of almonds . It has a molecular weight of 106.12 g/mol . It is slightly soluble in water and completely soluble in alcohol and ether .
Applications De Recherche Scientifique
Catalysts for Oxidation Reactions
2-(Butylsulfanyl)benzaldehyde is not explicitly mentioned in the available literature. However, benzaldehydes are significant in various scientific applications, especially in catalysis for selective oxidation reactions. For example, NiFe2O4 nanoparticles have been used as an efficient and reusable catalyst for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, demonstrating the importance of benzaldehyde derivatives in industrial applications due to their versatility (Saddam Iraqui et al., 2020). Similarly, the γ-Al2O3 supported copper and gold nanoparticles facilitate the liquid-phase oxidation of benzyl alcohol to benzaldehyde by tert-butyl hydroperoxide, showcasing the role of benzaldehyde as a pivotal chemical in cosmetics, perfumery, and other industries (M. J. Ndolomingo & R. Meijboom, 2017).
Bioproduction and Bioengineering
In bioproduction, Pichia pastoris, a methylotrophic yeast, has been optimized for the enhanced bioproduction of benzaldehyde, a compound with significant applications in the flavor industry. This biotechnological approach offers an alternative to chemical synthesis, potentially yielding products with higher consumer acceptance and price advantages (Tom K. J. Craig & Andrew J. Daugulis, 2013). Engineering Escherichia coli for renewable benzyl alcohol production, which is a precursor to benzaldehyde, further emphasizes the potential of microbial systems in producing valuable chemicals from renewable resources (S. Pugh et al., 2015).
Green Chemistry and Sustainable Processes
The selective oxidation of benzyl alcohol to benzaldehyde using environmentally friendly catalysts such as metal-organic frameworks (MOFs) demonstrates the shift towards greener chemical processes. Such advancements not only improve reaction efficiency but also address environmental concerns by minimizing harmful by-products (Anup Paul et al., 2020). The development of new synthesis methods for chiral N-(tert-butylsulfinyl)imines, utilizing benzaldehydes as substrates, underscores the relevance of benzaldehyde derivatives in the synthesis of valuable chiral compounds, highlighting the intersection of green chemistry and asymmetric synthesis (Xirui Lv et al., 2016).
Safety And Hazards
Orientations Futures
The synthesis of benzaldehyde and its derivatives continues to be a topic of research. For instance, new and sustainable approaches for the selective synthesis of benzaldehyde are being explored . Another area of research involves the development of efficient catalysts for the production of benzyl alcohol from benzaldehyde .
Propriétés
IUPAC Name |
2-butylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCCJIOKZLBAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544432 |
Source


|
| Record name | 2-(Butylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butylsulfanyl)benzaldehyde | |
CAS RN |
91827-97-3 |
Source


|
| Record name | 2-(Butylthio)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91827-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Butylsulfanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B1314538.png)










![2,3-Dichloropyrido[2,3-b]pyrazine](/img/structure/B1314565.png)

